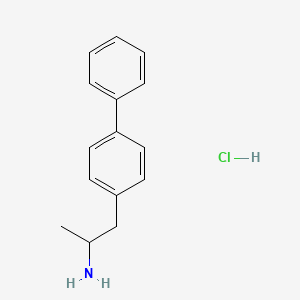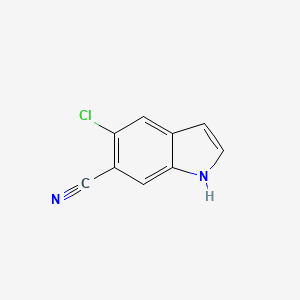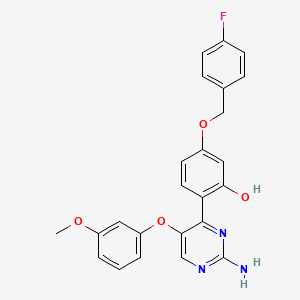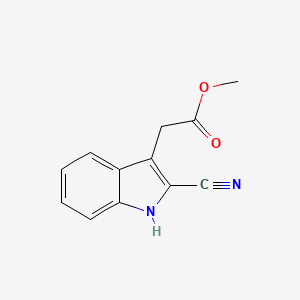![molecular formula C14H26N2O3 B2382043 tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate CAS No. 1286273-04-8](/img/structure/B2382043.png)
tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1-propionylpiperidine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance yield and efficiency.
Chemical Reactions Analysis
tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate can be compared with similar compounds such as:
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- tert-Butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate
These compounds share structural similarities but may differ in their chemical properties and applications
Properties
IUPAC Name |
tert-butyl N-[(1-propanoylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-5-12(17)16-8-6-11(7-9-16)10-15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWWWTOAGNFPIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2381960.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2381964.png)
![7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2381965.png)
![1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2381966.png)




![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]propanamide](/img/structure/B2381975.png)
![isopropyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2381976.png)
![2-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]-4,5-difluorobenzamide](/img/structure/B2381980.png)
![N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B2381982.png)
![N-[(3-chlorophenyl)methyl]-4-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}butanamide](/img/structure/B2381983.png)
